Cefozopran

Overview

Description

Cefozopran is a fourth-generation cephalosporin antibiotic known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It is particularly effective against bacteria that are resistant to other cephalosporins, making it a valuable tool in the treatment of severe infections .

Mechanism of Action

Target of Action

Cefozopran, a fourth-generation cephalosporin , primarily targets bacterial cell walls, specifically the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Like all beta-lactam antibiotics, this compound binds to the PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This disruption in cell wall synthesis leads to bacterial cell death, thereby exerting its antibacterial effect .

Biochemical Pathways

This interference leads to the weakening of the cell wall, causing osmotic imbalance and eventually cell lysis and death .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics, with maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) increasing proportionally with dose . The mean half-life in plasma ranges from 1.20 to 2.80 hours . This compound is primarily excreted unchanged via the kidneys, with no significant accumulation observed with multiple doses . The renal excretion rate varies from 65.99 to 73.33% .

Result of Action

The primary result of this compound’s action is the death of bacterial cells due to the disruption of cell wall synthesis . This makes this compound effective against a broad spectrum of Gram-positive and Gram-negative bacteria .

Action Environment

Environmental factors such as temperature and humidity can influence the stability of this compound . Additionally, the presence of impurities can affect the specific optical rotation of this compound, potentially influencing its efficacy . Furthermore, the release of this compound in the environment, particularly in soil-water ecosystems, can have significant impacts on human health and the environment .

Biochemical Analysis

Biochemical Properties

Cefozopran interacts with various enzymes and proteins in the body. As a cephalosporin, it primarily interacts with bacterial cell wall synthesis enzymes, inhibiting their function and leading to bacterial cell death .

Cellular Effects

This compound has significant effects on bacterial cells. It inhibits cell wall synthesis, leading to cell death . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

A study on the pharmacokinetics of this compound in healthy subjects showed that it does not tend to accumulate in the body and is mainly excreted in its unchanged form .

Subcellular Localization

As a cephalosporin, it is likely to be located in the extracellular space where it can interact with bacterial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cefozopran involves several key steps, starting from the intermediate 7-aminocephalosporanic acid (7-ACA). The process includes:

Silanization Reaction: 7-ACA undergoes silanization to protect the amino group.

Iodation: The protected intermediate is then iodated.

Substitution: The iodated intermediate undergoes substitution with imidazo[1,2-b]pyridazine.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: An industrially viable process for the preparation of this compound involves the synthesis of the intermediate 7-ACP.HCl without the need for column chromatography, making it cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Cefozopran undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the imidazo[1,2-b]pyridazine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

Cefozopran has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying cephalosporin derivatives and their reactivity.

Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.

Medicine: Employed in clinical trials to evaluate its efficacy against resistant bacterial strains.

Industry: Utilized in the development of new antibiotics and in the study of drug stability and degradation kinetics

Comparison with Similar Compounds

- Cefpirome

- Cefepime

- Cefotaxime

- Ceftriaxone

Properties

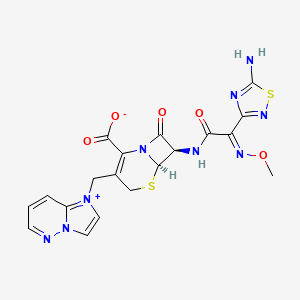

IUPAC Name |

7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUIJCOKQCCXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N9O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113359-04-9 | |

| Record name | Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

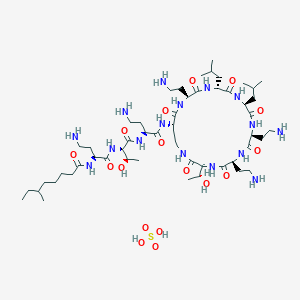

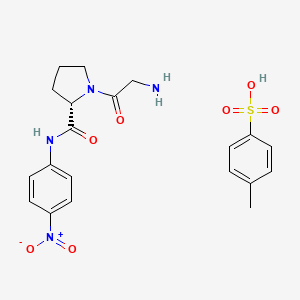

Feasible Synthetic Routes

Q1: How does Cefozopran exert its antibacterial effect?

A1: this compound, a fourth-generation cephalosporin antibiotic, acts by disrupting the synthesis of peptidoglycans in bacterial cell walls. Specifically, it binds to penicillin-binding proteins (PBPs), particularly PBP 5, in Enterococcus faecalis. This binding inhibits the transpeptidation reaction, ultimately leading to bacterial cell death [].

Q2: What is the molecular formula and weight of this compound hydrochloride?

A2: this compound hydrochloride has the molecular formula C20H20ClN9O7S2 • HCl and a molecular weight of 624.51 g/mol [].

Q3: What spectroscopic data is available for this compound hydrochloride?

A3: Researchers have used various spectroscopic techniques to characterize this compound hydrochloride, including elemental analysis (EA), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [].

Q4: How stable is this compound hydrochloride in different conditions?

A4: this compound hydrochloride degrades in aqueous solutions, with degradation rate influenced by pH. It is most stable at slightly acidic and neutral pH and less stable in alkaline conditions []. In the solid state, its degradation follows first-order kinetics, affected by temperature and relative humidity [].

Q5: What strategies can be employed to improve the stability of this compound hydrochloride formulations?

A5: Researchers are exploring the use of different this compound hydrochloride forms, including hydrates and solvates, to enhance stability. For instance, the development of a this compound hydrochloride isopropanol solvate has shown promise in improving stability [].

Q6: What analytical methods are employed to quantify this compound in biological samples?

A6: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in human plasma and urine []. The method involves a simple protein precipitation step for plasma samples and external standard calibration for quantification [].

Q7: How is the quality of this compound hydrochloride ensured during development and manufacturing?

A7: Strict quality control measures are implemented throughout the development and manufacturing process of this compound hydrochloride, ensuring consistent quality, safety, and efficacy. These measures involve adherence to established pharmacopeia standards, rigorous testing of raw materials and finished products, and monitoring of critical quality attributes [, ].

Q8: What is the pharmacokinetic profile of this compound in humans?

A8: Following intravenous administration, this compound exhibits linear pharmacokinetics in healthy volunteers []. It distributes rapidly, with a half-life ranging from 1.97 to 2.44 hours, and is primarily eliminated through the urinary pathway [].

Q9: How does body weight influence this compound pharmacokinetics in pediatric patients?

A9: Body weight is a significant covariate for this compound pharmacokinetics in pediatric patients []. A two-compartment model incorporating body weight was developed to describe the drug's pharmacokinetic behavior in this population [].

Q10: What is the relationship between this compound pharmacokinetics and its pharmacodynamics?

A10: Monte Carlo simulations, based on population pharmacokinetic data and minimum inhibitory concentrations (MICs), have been used to optimize the dosage and frequency of this compound administration []. The aim is to achieve a time above MIC of 70% or higher for effective bacterial killing [, ].

Q11: What is the efficacy of this compound in treating infections caused by common bacterial pathogens?

A11: this compound demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Streptococcus pneumoniae, Haemophilus influenzae, and Pseudomonas aeruginosa [, ]. Clinical studies have demonstrated its efficacy in treating respiratory tract infections, urinary tract infections, and other bacterial infections [, , , , ].

Q12: Are there any animal models used to study the efficacy of this compound?

A12: A murine model of hematogenous pneumococcal meningitis has been developed and utilized to assess the therapeutic efficacy of this compound []. This model allows researchers to investigate the drug's ability to penetrate the cerebrospinal fluid and its effectiveness in treating this serious infection [].

Q13: Are there any known mechanisms of resistance to this compound?

A13: Resistance to this compound can arise through various mechanisms, including the production of beta-lactamases, alterations in PBPs, and reduced outer membrane permeability [, ]. Specifically, overproduction of outer membrane proteins like OprM and OprJ in Pseudomonas aeruginosa has been linked to resistance against this compound and other antibiotics [].

Q14: Is there cross-resistance between this compound and other antibiotics?

A14: Cross-resistance between this compound and other beta-lactam antibiotics, such as ceftazidime and cefepime, can occur, particularly in non-glucose fermentative bacteria []. This cross-resistance highlights the importance of monitoring resistance patterns and exploring alternative treatment options when necessary [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid](/img/structure/B1663500.png)

![(E)-[6]-Dehydroparadol](/img/structure/B1663509.png)

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)